5-Amino-4-chloro-6-(furfurylamino)pyrimidine
Overview
Description
5-Amino-4-chloro-6-(furfurylamino)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 5, a chlorine atom at position 4, and a furfurylamino group at position 6. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-6-(furfurylamino)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloropyrimidine.
Amination: The 4,6-dichloropyrimidine undergoes nucleophilic substitution with ammonia to introduce the amino group at position 5, resulting in 5-amino-4,6-dichloropyrimidine.
Furfurylation: The 5-amino-4,6-dichloropyrimidine is then reacted with furfurylamine under basic conditions to replace the chlorine atom at position 6 with a furfurylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dimethylformamide (DMF) and ethanol, and the reactions are typically carried out under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-6-(furfurylamino)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furfurylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the furfurylamino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include furfural or furoic acid derivatives.
Reduction: Products include dechlorinated pyrimidines or modified furfurylamino derivatives.
Scientific Research Applications
5-Amino-4-chloro-6-(furfurylamino)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-6-(furfurylamino)pyrimidine involves its interaction with various molecular targets. The amino and furfurylamino groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a furfurylamino group.
5-Amino-4,6-dichloropyrimidine: Lacks the furfurylamino group.
5-Amino-4-chloro-6-(methylamino)pyrimidine: Similar structure but with a methylamino group instead of a furfurylamino group.
Uniqueness
5-Amino-4-chloro-6-(furfurylamino)pyrimidine is unique due to the presence of the furfurylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and can be further modified to introduce additional functionality.
Properties
IUPAC Name |
6-chloro-4-N-(furan-2-ylmethyl)pyrimidine-4,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7(11)9(14-5-13-8)12-4-6-2-1-3-15-6/h1-3,5H,4,11H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNDLEFFMIFBQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C(=NC=N2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295172 | |
Record name | 6-Chloro-N~4~-[(furan-2-yl)methyl]pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17801-47-7 | |
Record name | NSC100129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-[(furan-2-yl)methyl]pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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